Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a derivative of thiazole . It is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate involves the addition of ethyl ester to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis
The molecular structure of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is characterized by the presence of a thiazole ring, a trifluoromethyl group, and an ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a solid substance that should be stored in a dry environment at 2-8°C . Its molecular weight is 225.19 .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate has been used as a precursor in the synthesis of various thiazole derivatives. For example, it was employed in the synthesis of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy, leading to various analogs (Boy & Guernon, 2005). This compound has also been pivotal in the synthesis of novel thiazole compounds containing ether structures with significant fungicidal activities (Qiu Li-ga, 2015).
Versatility as an Intermediate
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate has demonstrated versatility as an intermediate in the synthesis of diverse trifluoromethyl heterocycles. This includes the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its wide applicability in organic synthesis (Honey et al., 2012).
Spectroscopic and Structural Analysis
The compound has been a subject of detailed spectroscopic and structural analysis. Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using techniques like NMR, FT-IR, and single crystal X-ray diffraction, providing insights into their molecular structure and properties (Haroon et al., 2019).
Antimicrobial and Antifungal Applications
Several thiazole derivatives synthesized from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate have been investigated for their antimicrobial and antifungal properties. These studies contribute to the understanding of their potential use in medical and agricultural applications (Zhou Zhuo-qiang, 2009).
Application in Nonlinear Optics
Compounds derived from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate have been studied for their nonlinear optical properties. This research is crucial in advancing the understanding of materials suitable for technological applications in optics and electronics (Haroon et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTFYCCCZHOTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634968 | |
Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | |
CAS RN |
79247-86-2 | |
Record name | Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79247-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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